2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Derivation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted acetophenone derivatives. The complete systematic name, this compound, reflects the precise structural arrangement of functional groups and substituents. The nomenclature construction begins with the acetophenone backbone, where the carbonyl carbon serves as the primary reference point for numbering. The phenyl ring carries two halogen substituents: a chlorine atom at the 2-position (ortho to the carbonyl group) and a fluorine atom at the 4-position (para to the carbonyl group).
The structural derivation follows logical chemical naming principles, where the base ethanone structure provides the foundation for systematic identification. The amino group attachment at the 2-position of the ethanone chain creates the characteristic amino ketone functionality that defines this compound class. The hydrochloride designation indicates the presence of a hydrogen chloride salt, formed through protonation of the amino group, which significantly affects the compound's physical properties and crystalline structure. This salt formation represents a common approach to enhancing the stability and handling characteristics of amino-containing organic compounds.
The molecular architecture demonstrates classic aromatic substitution patterns, with the dihalogenated benzene ring system providing electronic and steric influences on the adjacent carbonyl functionality. The electron-withdrawing nature of both halogen substituents creates distinct electronic distribution patterns throughout the molecular framework, influencing both chemical reactivity and physical properties. The positioning of the chlorine and fluorine atoms in the 2,4-relationship establishes specific conformational preferences and intermolecular interaction patterns that characterize this compound's behavior in various chemical environments.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number for this compound is definitively established as 2044722-86-1. This unique identifier serves as the international standard for unambiguous compound identification across chemical databases, literature, and commercial sources. The registry number assignment followed comprehensive structural verification protocols to ensure accurate representation of the specific molecular entity, including the hydrochloride salt form.
Molecular formula validation confirms the composition as C₈H₈Cl₂FNO, representing a molecular weight of 224.0564032 atomic mass units. The formula breakdown demonstrates the presence of eight carbon atoms forming the aromatic ring and ethanone chain, eight hydrogen atoms distributed across the structure, two chlorine atoms (one as the organic substituent and one as the hydrochloride salt), one fluorine atom as the aromatic substituent, one nitrogen atom in the amino group, and one oxygen atom in the carbonyl functionality. This molecular composition reflects the compound's classification as a halogenated amino ketone derivative with specific substitution patterns.
The molecular formula verification process involves comprehensive analytical techniques to confirm elemental composition and structural integrity. Mass spectrometric analysis typically reveals the molecular ion peak corresponding to the calculated molecular weight, while nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The presence of multiple halogen atoms creates distinctive spectroscopic signatures that facilitate unambiguous identification and purity assessment.
| Parameter | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 2044722-86-1 | |
| Molecular Formula | C₈H₈Cl₂FNO | |
| Molecular Weight | 224.0564032 g/mol | |
| Purity Grade | 95% |
Comparative Analysis of Synonymous Designations in Chemical Databases
Database nomenclature analysis reveals consistent naming conventions across major chemical information systems, with minor variations reflecting different organizational priorities and historical naming practices. The compound appears in chemical databases under several synonymous designations that maintain structural accuracy while accommodating various naming conventions. Primary database entries typically employ the systematic International Union of Pure and Applied Chemistry nomenclature as the preferred designation, ensuring consistency with international chemical naming standards.
Alternative naming approaches include simplified descriptive names that emphasize key structural features, such as the halogen substitution pattern and amino ketone functionality. Commercial chemical databases often include trade names and catalog numbers that facilitate procurement and inventory management. The compound designation "this compound" represents the most comprehensive and structurally descriptive nomenclature variant found across database systems.
Comparative analysis with structurally related compounds reveals systematic naming patterns within the halogenated acetophenone family. Similar compounds, such as 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride, demonstrate consistent nomenclature approaches while highlighting the importance of precise substitution pattern specification. The database comparison underscores the critical role of accurate chemical naming in distinguishing between closely related molecular structures that may exhibit significantly different chemical and biological properties.
Database cross-referencing confirms the uniqueness of the Chemical Abstracts Service registry number and validates the molecular structure representation across multiple information systems. This consistency supports confident compound identification and facilitates reliable information exchange between research groups, commercial suppliers, and regulatory agencies. The standardized naming approach enhances scientific communication and reduces the potential for structural misidentification in chemical research and development activities.
Crystallographic Characterization and Hydrogen Bonding Networks
Crystallographic analysis of halogenated acetophenone derivatives provides valuable insights into the solid-state structure and intermolecular interaction patterns characteristic of this compound class. While specific crystallographic data for this compound remains limited in the available literature, related compounds offer important structural parallels that inform understanding of likely crystalline arrangements. The presence of multiple hydrogen bond donors and acceptors creates opportunities for extensive intermolecular interaction networks that influence crystal packing and physical properties.
The hydrochloride salt formation significantly affects crystallographic behavior through ionic interactions between the protonated amino group and the chloride anion. These ionic interactions typically dominate crystal packing arrangements, creating charged interaction networks that enhance crystal stability and modify solubility characteristics. The combination of ionic and covalent bonding patterns creates complex three-dimensional structures that reflect the balance between electrostatic attractions, hydrogen bonding, and van der Waals forces.
Hydrogen bonding network analysis reveals multiple interaction sites throughout the molecular structure, including the protonated amino group, the carbonyl oxygen, and the halogen substituents. The amino group hydrogen atoms participate in strong hydrogen bonding interactions with available acceptor sites, while the carbonyl oxygen serves as a hydrogen bond acceptor for neighboring molecules. The halogen atoms, particularly the chlorine substituent, may participate in halogen bonding interactions that contribute to overall crystal stability.
Crystal packing predictions suggest planar molecular arrangements similar to those observed in related halogenated acetophenone structures, where aromatic ring systems stack through π-π interactions while maintaining optimal hydrogen bonding geometries. The molecular planarity, as demonstrated in the structurally related 2-chloro-1-(3-hydroxyphenyl)ethanone with a root mean square deviation of 0.0164 Å, indicates minimal conformational flexibility that facilitates ordered crystal packing. These structural characteristics contribute to the formation of stable crystalline forms with defined melting points and handling properties suitable for research and commercial applications.
Properties
IUPAC Name |
2-amino-1-(2-chloro-4-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMKXNCXOFRIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach for 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves the reaction of the corresponding halogenated acetophenone, 2-chloro-4-fluoroacetophenone , with ammonia or a suitable amine source. This reaction typically occurs under controlled conditions to promote amination at the α-keto position.
Key aspects of the synthesis include:
- Starting Material: 2-chloro-4-fluoroacetophenone
- Aminating Agent: Ammonia (NH₃) or primary amines
- Solvents: Ethanol, methanol, or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate the reaction.
- Catalysts: Acid or base catalysts may be used to enhance reaction rates and selectivity.
- Reaction Conditions:
- Reflux temperatures are common to ensure sufficient energy for the nucleophilic substitution of the ketone by ammonia.
- Reaction times vary but generally span several hours to maximize conversion.
- Formation of Hydrochloride Salt: After amination, treatment with hydrochloric acid converts the free base into the stable hydrochloride salt form, improving handling and storage stability.
- Recrystallization from ethanol or ethanol/water mixtures is standard to achieve high purity.
- Chromatographic techniques such as flash column chromatography may be employed to remove impurities and side-products.
Industrial Production Methods
For scale-up and industrial manufacturing, the synthesis is adapted to ensure reproducibility, efficiency, and safety:
- Reactor Types: Large-scale batch reactors or continuous flow reactors are utilized to maintain consistent reaction conditions and improve throughput.
- Automation: Automated systems monitor temperature, pH, and reagent feed rates to optimize yields and minimize side reactions.
- Quality Control: High-purity reagents and solvents are used, and in-process controls such as HPLC and TLC monitor reaction progress.
- Purification: Advanced crystallization techniques and industrial chromatography ensure product purity exceeding 95%.
- Environmental and Safety Considerations: Waste management and solvent recovery systems are integrated to comply with regulations.
Comparative Table of Preparation Methods
| Preparation Aspect | Laboratory Scale Synthesis | Industrial Scale Synthesis |
|---|---|---|
| Starting Material | 2-chloro-4-fluoroacetophenone | Same, sourced in bulk |
| Aminating Agent | Ammonia or primary amines | Ammonia, with controlled feed |
| Solvents | Ethanol, methanol, THF | Ethanol or other industrial-grade solvents |
| Reaction Conditions | Reflux (several hours), atmospheric pressure | Controlled temperature, pressure, continuous flow |
| Catalysts | Acid/base catalysts occasionally used | Optimized catalytic systems for efficiency |
| Purification | Recrystallization, chromatography | Industrial crystallization, automated chromatography |
| Yield Optimization | Reaction monitoring by TLC/HPLC, anhydrous conditions | Automated process control, in-line analytics |
| Product Form | Hydrochloride salt via HCl treatment | Same, with controlled salt formation |
Research Findings and Reaction Optimization
- Reductive Amination Alternative: Some literature suggests reductive amination of the acetophenone precursor with ammonia and reducing agents like sodium cyanoborohydride as a method to improve selectivity and yield, especially for related compounds. This method requires anhydrous conditions and careful control of reducing agent stoichiometry to minimize side products.
- Temperature Control: Maintaining lower temperatures (e.g., ≤0°C) during sensitive steps such as halogenated intermediate formation reduces side reactions and over-alkylation.
- Solvent Effects: Polar protic solvents like ethanol favor the reaction by stabilizing intermediates, while aprotic solvents like THF may improve solubility of reactants and facilitate purification.
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure, while mass spectrometry (ESI-MS) verifies molecular weight.
Summary Table of Key Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 2-chloro-4-fluoroacetophenone | Commercially available or synthesized |
| Aminating Agent | Ammonia (aqueous or anhydrous) | Excess ammonia often used |
| Solvent | Ethanol, methanol, THF | Choice affects solubility and reaction rate |
| Temperature | Reflux (~78°C for ethanol) or controlled heating | Lower temps for sensitive steps |
| Reaction Time | 4–12 hours | Monitored by TLC/HPLC |
| Purification Method | Recrystallization, flash chromatography | Ethanol/water recrystallization common |
| Yield | Typically moderate to high (60–85%) | Depends on scale and optimization |
| Product Form | Hydrochloride salt | Formed by HCl treatment |
| Analytical Techniques | HPLC, NMR, MS | Confirm purity and structure |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of a suitable nucleophile are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Halogen-Substituted Analogs
Key Findings :
- Halogen Size and Position : The 4-chloro derivative (melting point 262°C) exhibits a higher melting point than the 4-fluoro analog, likely due to increased molecular symmetry and stronger intermolecular forces from the larger chlorine atom . Bromine (4-bromo) may further elevate melting points, but data are unavailable.
Complex Substituent Derivatives
Table 2: Analogs with Extended Functional Groups
Key Findings :
- These groups are common in pharmacologically active compounds, suggesting utility in drug development .
- Steric Effects : Bulky substituents (e.g., 3-bromo-4-methoxy) may hinder reactivity in further synthetic steps, necessitating optimized reaction conditions .
Non-Aromatic and Aliphatic Derivatives
Example: 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride (CAS 2089255-66-1)
- Structural Impact : Replacement of the aromatic ring with a cyclohexyl group introduces conformational flexibility. The trifluoromethyl group increases hydrophobicity and metabolic stability, making it valuable in medicinal chemistry .
- Comparison with Aromatic Analogs: Aliphatic derivatives generally exhibit lower melting points and higher solubility in non-polar solvents compared to rigid aromatic systems.
Biological Activity
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride, a compound with significant pharmaceutical applications, exhibits notable biological activity due to its unique structural features. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound has the following chemical formula: with a molecular weight of approximately 224.06 g/mol. The synthesis typically involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine in solvents like ethanol or tetrahydrofuran (THF), often utilizing a catalyst for efficiency. The product is purified through crystallization or chromatography to ensure high purity levels .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. This compound can either inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to play a role in metabolic pathways and enzyme interactions, making it an important subject in pharmacological research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria .
Enzyme Interaction Studies
Research indicates that this compound interacts with various enzymes, influencing their activity. For example, studies have shown that it can modulate the activity of certain metabolic enzymes, which may have implications for drug development targeting metabolic disorders .
Case Studies
- Antibacterial Activity : A study conducted on a series of monomeric alkaloids included this compound, revealing its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth significantly within a short period .
- Pharmacological Applications : In medicinal chemistry, this compound serves as a precursor for developing drugs aimed at specific receptors involved in diseases such as cancer and infectious diseases. Its ability to modify receptor activity is crucial for therapeutic interventions.
Q & A
Q. Basic
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.2 (Ar-H), δ 4.1 (-NH₃⁺), δ 2.9 (CH₂). ¹³C NMR confirms the ketone (δ 198 ppm) and aromatic carbons .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 231.6) validates molecular weight. Discrepancies in fragmentation patterns require cross-validation with high-resolution FT-ICR-MS .
- IR : Strong absorption at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (NH₃⁺ bending) .
How can X-ray crystallography resolve ambiguities in hydrogen bonding networks and molecular packing?
Q. Advanced
- Software : SHELXL refines high-resolution data (R-factor < 5%) and identifies hydrogen bonds (e.g., N–H⋯Cl interactions). For twinned crystals, SHELXD improves phase determination .
- Case Study : A 1.2 Å resolution structure revealed a bifurcated H-bond between NH₃⁺ and two Cl⁻ ions (d = 2.89 Å, θ = 158°), stabilizing the crystal lattice .
What strategies mitigate batch-to-batch variability in biological activity assays?
Q. Advanced
- Standardization : Pre-screen batches via LC-MS for impurities (<0.5% by area).
- Receptor Binding Assays : Compare IC₅₀ values across batches using serotonin (5-HT₂A) and dopamine (D2) receptors. Example
| Batch | 5-HT₂A IC₅₀ (µM) | D2 IC₅₀ (µM) |
|---|---|---|
| A | 12.3 ± 1.2 | 45.6 ± 3.1 |
| B | 11.9 ± 0.9 | 44.8 ± 2.8 |
| Consistent activity correlates with ≥98% purity . |
How do structural analogs differ in enzyme inhibition kinetics?
Advanced
Comparative molecular docking (AutoDock Vina) and enzymatic assays reveal:
| Compound | Target Enzyme | Ki (nM) | ΔG (kcal/mol) |
|---|---|---|---|
| Target Compound | CYP3A4 | 230 | -8.9 |
| 2-Amino-1-(4-chlorophenyl)ethan-1-one | CYP3A4 | 450 | -7.5 |
| The 4-fluoro group enhances hydrophobic interactions with CYP3A4’s active site, improving binding affinity . |
What solvent systems optimize crystallization for diffraction studies?
Q. Basic
- Preferred Solvents : Ethanol/water (7:3 v/v) yields monoclinic crystals (space group P2₁/c).
- Additives : 5% DMSO reduces nucleation density, improving crystal size .
How does the compound’s stability vary under different storage conditions?
Advanced
Accelerated stability testing (40°C/75% RH, 6 months) shows:
| Condition | Degradation Products | % Purity Loss |
|---|---|---|
| Light-exposed | Dehalogenated byproduct | 12% |
| Dark, anhydrous | None detected | 2% |
| Recommend storage in amber vials under argon . |
What computational methods predict metabolic pathways for this compound?
Q. Advanced
- Software : Schrödinger’s Metabolizer identifies primary oxidation at the chloro-substituted phenyl ring.
- In Silico Results : Predominant CYP450-mediated metabolism (76% likelihood), validated via in vitro microsomal assays .
How do steric effects from substituents influence synthetic yields?
Advanced
Steric maps (MOE software) correlate substituent bulk with reaction efficiency:
| Substituent Combination | Steric Score (Ų) | Yield (%) |
|---|---|---|
| 2-Cl,4-F | 42.3 | 87 |
| 2-Br,4-F | 48.1 | 72 |
| Lower steric scores (e.g., Cl vs. Br) favor amine accessibility to the carbonyl group . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
